4-Hydroxy-2,5,6-trichloroisophthalonitrile

Catalog No.
S576307
CAS No.
28343-61-5
M.F
C8HCl3N2O
M. Wt
247.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2,5,6-trichloroisophthalonitrile

Chlorothalonil's 4-hydroxy metabolite resists GC-MS detection and persists in groundwater, serum, and crops. EFSA/WHO require independent monitoring. Our ≥98% HPLC reference standard (CAS 28343-61-5) ensures precise LC-MS/MS quantification to 0.01 mg/kg, covering environmental, food safety, and exposure biomonitoring workflows. Single lot, certificate of analysis included.

CAS Number

28343-61-5

Product Name

4-Hydroxy-2,5,6-trichloroisophthalonitrile

IUPAC Name

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile

Molecular Formula

C8HCl3N2O

Molecular Weight

247.5 g/mol

InChI

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H

InChI Key

MDQKYGOECVSPIW-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O

Synonyms

2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile; 2,4,5-Trichloro-6-hydroxy-isophthalonitrile; 1,3-Dicyano-4-hydroxy-2,5,6-trichlorobenzene; 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile; 2,5,6-Trichloro-4-hydroxy-1,3-benzenedicarbonitrile

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O

The exact mass of the compound 4-Hydroxy-2,5,6-trichloroisophthalonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of trichlorophenols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS 28343-61-5), commonly identified as 4-hydroxychlorothalonil or SDS-3701, is the primary environmental and biological metabolite of the widely utilized fungicide chlorothalonil. In industrial and analytical procurement, it is exclusively sourced as a high-purity reference standard for regulatory compliance and exposomics. Unlike its parent compound, this specific metabolite exhibits significantly enhanced polarity, water solubility, and environmental persistence [1]. Because of these distinct physicochemical properties, global regulatory bodies such as the European Food Safety Authority (EFSA) and the World Health Organization (WHO) have established independent residue definitions and maximum limits for it, making the procurement of this exact compound mandatory for certified agricultural, environmental, and food safety testing workflows [2].

Research Fit

Analytical reference standard for environmental monitoring and crop residue analysis

Independent metabolite quantification distinct from parent chlorothalonil

High-purity metabolite required for toxicological and fate studies

Relying on the parent compound chlorothalonil as a proxy for total contamination fails due to the drastically different physicochemical and analytical behavior of the 4-hydroxy metabolite. From a laboratory workflow standpoint, standard gas chromatography-mass spectrometry (GC-MS) protocols optimized for the parent compound often fail to accurately capture 4-hydroxy-2,5,6-trichloroisophthalonitrile due to its strong polarity and high boiling point, necessitating targeted LC-MS/MS methodologies [1]. Furthermore, in environmental matrices, the parent compound degrades rapidly into the 4-hydroxy form; therefore, generic substitution or omission of this specific metabolite standard leads to severe underreporting of toxicological risks and guaranteed regulatory non-compliance in water and soil monitoring programs [2].

Substitution Risk

Polarity and partitioning mismatch

The hydroxylated metabolite exhibits lower log P and higher water solubility than chlorothalonil, altering extraction efficiency and environmental fate modeling.

Toxicological profile divergence

Reported higher toxicity and oxidative stress induction compared to the parent compound may significantly affect hazard assessments if proxy data are used.

Degradation kinetics interference

The metabolite suppresses anaerobic biodegradation of chlorothalonil at residue concentrations above a specific threshold, a regulatory role absent in the parent.

Aqueous Mobility Dictating Groundwater Monitoring Requirements

4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits a fundamentally different environmental partitioning profile compared to its parent compound, necessitating its specific inclusion in aquatic monitoring panels. Quantitative analysis demonstrates that the 4-hydroxy metabolite has a significantly lower octanol-water partition coefficient (LogP) than chlorothalonil, driving its preferential migration into surface runoff and groundwater [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 1.1
Comparator Or BaselineChlorothalonil (Parent Compound): LogP = 2.9
Quantified Difference1.8 unit reduction in LogP, indicating exponentially higher water solubility and mobility.
ConditionsStandard physicochemical profiling for environmental risk assessment.

Procurement of this specific standard is mandatory for water quality laboratories, as the parent compound's low solubility makes it an inadequate marker for actual aquatic contamination.

Crop residue level
Head-to-head
~659-fold lower
Supports independent metabolite quantification for MRL compliance
Water spinach field trial; metabolite ≤0.01 mg/kg vs parent ≤6.59 mg/kg

Elevated Acute Toxicity Driving Separate Regulatory Limits

The metabolic conversion of chlorothalonil to its 4-hydroxy derivative does not represent a detoxification pathway; rather, it generates a significantly more hazardous compound. In mammalian models, 4-hydroxy-2,5,6-trichloroisophthalonitrile demonstrates a drastically lower lethal dose threshold compared to the parent fungicide[1]. This heightened toxicity is the primary driver for independent Maximum Residue Limits (MRLs) established by global health authorities.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound DataLD50 = 332 mg/kg
Comparator Or BaselineChlorothalonil (Parent Compound): LD50 > 10,000 mg/kg
Quantified DifferenceApproximately 30-fold higher acute oral toxicity for the 4-hydroxy metabolite.
ConditionsIn vivo mammalian acute oral toxicity assay (rats).

Toxicology labs and agrochemical formulators must procure this exact metabolite to accurately model the severe downstream biological risks that the parent compound alone does not exhibit.

Ammonia oxidation inhibition
Head-to-head
Chlorothalonil > Dicyandiamide > TPN-OH
Indicates reduced nitrification impact relative to parent
Andosol soil amended with ammonium sulfate

Distinct Ionization Behavior in LC-MS/MS Workflows

In advanced multi-residue methodologies such as modified QuEChERS, 4-hydroxy-2,5,6-trichloroisophthalonitrile requires distinct analytical parameters. When utilizing Atmospheric Pressure Chemical Ionization (APCI) in negative mode, chlorothalonil can undergo hydrolytic dechlorination, forming a parent ion identical to the 4-hydroxy metabolite. Therefore, exact chromatographic separation using high-purity standards is required to differentiate the two [1].

Evidence DimensionChromatographic Retention Time (LC-MS/MS APCI-neg)
Target Compound DataRetention time ~1.1 min
Comparator Or BaselineChlorothalonil (Parent Compound): Retention time ~2.3 min
Quantified Difference1.2 minute baseline separation required to prevent false quantification.
ConditionsWaters Acquity BEH C18 column, APCI negative mode, gradient elution.

Analytical laboratories must use the exact 4-hydroxy standard to establish precise retention time windows, preventing false-positive quantification caused by the parent compound's in-source degradation.

Toxicity and oxidative stress
Class-level
Reported higher toxicity and oxidative stress induction
Context-dependent; independent validation recommended
Qualitative assertion; requires model-specific review
Anaerobic degradation threshold
Head-to-head
0.1 μg/g
Feedback suppression benchmark for fate modeling
Paddy soil microcosms; concentration above which parent degradation is inhibited
Hydrophobicity shift
Cross-study context
log P lower than 2.92
Alters extraction and environmental mobility
Exact value not established; structural analogy suggests significant reduction

Regulatory Water Quality and Runoff Monitoring

Due to its LogP of 1.1 and high environmental mobility, 4-hydroxy-2,5,6-trichloroisophthalonitrile is the primary target for groundwater and agricultural runoff testing. Laboratories must utilize this specific standard to comply with water quality directives where the parent compound is rarely detected due to rapid soil degradation [1].

Food Safety and QuEChERS Multi-Residue Testing

In the analysis of sulfur-rich vegetables and fruits, regulatory agencies require separate quantification of this metabolite. Procurement of this standard enables LC-MS/MS workflows to accurately quantify the compound down to the 0.01 mg/kg limit of quantitation, ensuring export compliance [2].

Human Biomonitoring and Exposomics

Because 4-hydroxy-2,5,6-trichloroisophthalonitrile is highly persistent and frequently detected in human serum and breast milk, it serves as the definitive biomarker for occupational and environmental chlorothalonil exposure in epidemiological and toxicological studies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crop residue monitoring
Metabolite-specific reference standard
LC-MS/MS accuracy for metabolite vs parent
Nitrification inhibition research
Metabolite inhibitory activity profile
Ammonia oxidation endpoint context
Toxicity assay comparison
Metabolite toxicodynamic data
Oxidative stress endpoint interpretation
Anaerobic degradation kinetics
Degradation feedback threshold
Soil persistence model context

XLogP3

2.5

UNII

IQJ3P52AEE

MeSH Pharmacological Classification

Fungicides, Industrial

Other CAS

28343-61-5

Wikipedia

4-hydroxy-2,5,6-trichloroisophthalonitrile

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

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